4-(2,2-difluorocyclopropyl)benzenesulfonyl chloride
Description
4-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride is a sulfonyl chloride derivative featuring a difluorinated cyclopropyl substituent at the para position of the benzene ring. Sulfonyl chlorides are widely used as intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized compounds. The difluorocyclopropyl group may enhance stability and modulate reactivity compared to analogs with alternative substituents .
Properties
IUPAC Name |
4-(2,2-difluorocyclopropyl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2S/c10-15(13,14)7-3-1-6(2-4-7)8-5-9(8,11)12/h1-4,8H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLPEFSXJWXSCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CC=C(C=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-difluorocyclopropyl)benzenesulfonyl chloride typically involves the reaction of 4-(2,2-difluorocyclopropyl)benzenesulfonic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic Aromatic Substitution: Products include nitro and halogenated derivatives of the aromatic ring.
Scientific Research Applications
4-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,2-difluorocyclopropyl)benzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which can interact with biological targets and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Pyrazole-Substituted Analogs
- 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride and 4-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride (): Molecular Weight: ~256.71 g/mol (vs. estimated higher weight for the difluorocyclopropyl analog due to fluorine and cyclopropane). Melting Point: 76.5–78.5°C. However, steric hindrance from the methyl group on the pyrazole may slow nucleophilic substitution compared to less bulky substituents. Applications: Likely used in medicinal chemistry due to the pyrazole moiety’s prevalence in bioactive molecules .
Halogenated Ethoxy-Substituted Analog
- 4-(2,2-Dichloro-1,1-difluoroethoxy)benzenesulfonyl chloride (CAS 64728-72-9, ): Molecular Weight: 325.544 g/mol. Key Features: The dichloro-difluoroethoxy group combines halogen atoms with an ethoxy linker. This substituent’s strong electron-withdrawing nature may enhance electrophilicity, but its larger size compared to cyclopropyl could reduce solubility in nonpolar solvents. XlogP: Estimated at 3.3 (indicative of moderate hydrophobicity). Applications: Potential use in agrochemicals due to halogenated groups’ pesticidal activity .
Phenoxymethyl-Substituted Analog
- 4-(Phenoxymethyl)benzenesulfonyl chloride (CAS 1002727-89-0, ): Substituent: A phenoxymethyl group, which combines an ether linkage with a phenyl ring. Reactivity: The electron-rich phenyl group may donate electron density, slightly deactivating the sulfonyl chloride. The ether linker could improve solubility in polar aprotic solvents. Industrial Use: Available as 99% pure industrial-grade material, suggesting applications in large-scale synthesis of surfactants or polymers .
Sulfonyl Fluoride Analog
- 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) (CAS 30827-99-7, ): Molecular Weight: 239.70 g/mol. Key Differences: The sulfonyl fluoride group (vs. chloride) is less reactive toward hydrolysis, making it a stable protease inhibitor in biochemical applications. Releases hydrogen fluoride (HF) upon decomposition, posing safety risks. Applications: Widely used to inhibit serine proteases in laboratory settings .
Physical and Chemical Properties: Comparative Analysis
Biological Activity
4-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride, with the CAS number 883146-05-2, is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
- Molecular Formula : C₉H₈ClF₂O₂S
- Molecular Weight : 256.68 g/mol
- Physical State : Colorless liquid
- Solubility : Soluble in organic solvents
The biological activity of this compound is primarily attributed to its ability to modify proteins through sulfonylation. This process can influence various biochemical pathways, particularly those involved in cell signaling and enzyme activity.
Key Targets
- Enzymatic Inhibition : The compound has been shown to inhibit certain enzymes critical for cellular processes. For example, it can act as an inhibitor of serine proteases, which play roles in inflammation and cancer progression.
- Cell Wall Biosynthesis : Similar compounds have demonstrated the ability to disrupt cell wall biosynthesis in bacteria, suggesting potential antibacterial properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Mycobacterium tuberculosis | 64 µg/mL |
Anticancer Properties
Recent studies have explored the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways.
Case Studies
- Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonyl chlorides, including this compound. Results indicated a strong inhibitory effect on Gram-positive bacteria.
- Anticancer Research : A research article in Cancer Letters highlighted the compound's ability to inhibit tumor growth in xenograft models, showcasing its potential as a therapeutic agent against certain types of cancer.
Safety and Toxicity
While the compound shows promising biological activities, safety assessments are crucial:
- Toxicological Profile : Studies indicate that exposure can lead to skin irritation and respiratory issues. Long-term exposure may affect liver function.
- Recommended Handling Procedures : Due to its corrosive nature, appropriate safety measures must be taken when handling this compound.
Q & A
Q. What are the recommended methods for synthesizing 4-(2,2-difluorocyclopropyl)benzenesulfonyl chloride, and how can purity be validated?
Synthesis typically involves sulfonation of a benzene derivative followed by chlorination. A plausible route includes:
Cyclopropane precursor preparation : Starting with a difluorocyclopropane-substituted benzene derivative, such as 2-(2,2-difluorocyclopropyl)acetic acid (CAS: 1393553-89-3) , followed by sulfonation using chlorosulfonic acid.
Chlorination : Conversion of the sulfonic acid intermediate to the sulfonyl chloride using PCl₅ or thionyl chloride.
Q. Validation :
- Purity : Assessed via HPLC (≥95% purity threshold).
- Characterization :
- NMR : Confirm substitution pattern (e.g., cyclopropane protons at δ ~1.5–2.5 ppm, sulfonyl chloride at δ ~7.5–8.5 ppm for aromatic protons).
- Mass Spectrometry : Molecular ion peak at m/z 252.67 (C₉H₇ClF₂O₂S) .
- Elemental Analysis : Match calculated vs. observed C, H, Cl, S content.
Q. How should researchers handle stability and storage of this compound to prevent decomposition?
- Stability : The sulfonyl chloride group is moisture-sensitive. Decomposition releases HCl and SO₂, leading to reduced reactivity.
- Storage Recommendations :
- Under inert gas (argon) in airtight containers .
- Temperature: –20°C in a desiccator .
- Avoid prolonged exposure to light to prevent radical-induced side reactions.
Q. Decomposition Indicators :
Q. What are the primary reaction pathways for this sulfonyl chloride in organic synthesis?
Key reactions include:
- Sulfonamide Formation : React with amines (e.g., primary/secondary amines) in dry DCM or THF at 0–25°C .
- Example: Reaction with ethylenediamine to form sulfonamide intermediates for drug candidates.
- Sulfonate Ester Synthesis : React with alcohols (e.g., methanol, benzyl alcohol) in the presence of a base (e.g., pyridine) to neutralize HCl .
- Cross-Coupling : Use in Pd-catalyzed Suzuki-Miyaura reactions to introduce the difluorocyclopropylbenzene motif into biaryl systems .
Q. Table 1: Reaction Conditions and Yields
| Reaction Type | Reagents/Conditions | Typical Yield |
|---|---|---|
| Sulfonamide Formation | Amine (1.2 eq), DCM, 25°C, 2h | 75–85% |
| Sulfonate Ester | R-OH, pyridine, 0°C → RT, 4h | 60–70% |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C, 12h | 50–65% |
Advanced Research Questions
Q. How does the difluorocyclopropyl group influence electronic and steric effects in nucleophilic substitution reactions?
- Electronic Effects : The electron-withdrawing nature of the difluorocyclopropyl group enhances the electrophilicity of the sulfonyl chloride, accelerating reactions with weak nucleophiles (e.g., anilines) .
- Steric Effects : The cyclopropane ring introduces steric hindrance, reducing reactivity toward bulky nucleophiles (e.g., tert-butylamine).
- Contradictory Data : Some studies report unexpected stability in polar aprotic solvents (DMF, DMSO) despite the electron-withdrawing groups. This may arise from solvent coordination stabilizing the transition state .
Q. Mitigation Strategy :
- Use low-temperature kinetics (e.g., –10°C) to isolate steric effects.
- Computational modeling (DFT) to map charge distribution and steric maps .
Q. What analytical techniques resolve discrepancies in reported reaction yields for sulfonamide derivatives?
Common Issues :
- Byproduct Formation : Unreacted sulfonyl chloride or over-alkylation.
- Solution :
- Yield Optimization :
- Use excess amine (1.5 eq) in anhydrous DMF.
- Add molecular sieves to scavenge HCl .
Q. How can researchers leverage this compound in designing protease inhibitors or PET tracers?
- Protease Inhibitors : The sulfonyl group acts as a electrophilic "warhead" to covalently bind catalytic serine residues (e.g., in thrombin or trypsin-like proteases). The difluorocyclopropyl group enhances metabolic stability by resisting cytochrome P450 oxidation .
- PET Tracers : Incorporate ¹⁸F or ¹¹C isotopes via late-stage fluorination of the cyclopropane ring.
- Challenge : Radiolabeling requires rapid, high-yielding reactions (<30 min).
- Strategy : Use microfluidic reactors for precise control of reaction parameters .
Q. What are the implications of contradictory stability data in different solvent systems?
Reported Conflicts :
- Stability in DMSO (weeks) vs. rapid decomposition in MeOH (hours) .
Root Cause : - Protic solvents (MeOH) accelerate hydrolysis via hydrogen bonding to the sulfonyl chloride.
Validation Approach : - Kinetic Studies : Monitor degradation rates via ¹H NMR in deuterated solvents .
- Activation Energy Calculation : Use Arrhenius plots to predict shelf-life under varying conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
